
3-Chloro-5-nitrobenzotrifluoride
Overview
Description
Chemical Identity: 3-Chloro-5-nitrobenzotrifluoride (CAS 401-93-4) is a halogenated aromatic compound with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol . Structurally, it features a trifluoromethyl (-CF₃) group at the 1-position, a nitro (-NO₂) group at the 3-position, and a chlorine atom at the 5-position on the benzene ring.
Applications:
The compound is primarily used in research and development, particularly in organic synthesis for agrochemicals and pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in designing bioactive molecules .
Commercial Availability: Available in purities up to 97% (research grade), it is sold in quantities ranging from 1g ($17.00) to 25g ($200.00) .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-Chloro-5-nitrobenzotrifluoride at the laboratory scale?
Answer: Laboratory-scale synthesis typically involves sequential nitration and chlorination of benzotrifluoride derivatives. Key considerations include:
- Reagent Selection : Use of thionyl chloride (SOCl₂) for chlorination, as it efficiently converts carboxylic acid intermediates to acyl chlorides under reflux conditions (e.g., 50 mL DCM with catalytic DMF, 3h reflux) .
- Nitration Conditions : Controlled addition of nitric acid or nitro-sulfuric acid mixtures to avoid over-nitration. Temperature should be maintained below 50°C to prevent decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended. Physical properties (e.g., melting point 89–91°C, solubility in ethanol/DMF) aid in purity assessment .
Q. What spectroscopic methods are most effective for characterizing this compound?
Answer: A multi-technique approach is critical:
- NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ ≈ -60 to -65 ppm), while ¹H NMR resolves aromatic protons (δ 7.5–8.5 ppm). Chlorine and nitro groups deshield adjacent protons .
- IR Spectroscopy : Peaks at 1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) and 1100–1200 cm⁻¹ (C-F stretching) confirm functional groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₇H₃ClF₃NO₂; MW ≈ 257.55) and isotopic patterns for chlorine .
Q. How should researchers handle and dispose of this compound safely in a laboratory setting?
Answer:
- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Avoid contact with oxidizers (e.g., peroxides) to prevent explosive reactions .
- Storage : Keep in airtight containers at 2–8°C, away from light. Label with GHS hazard codes (e.g., H302, H318) .
- Disposal : Neutralize with 10% sodium bicarbonate before transferring to halogenated waste containers. Collaborate with certified waste management services for incineration .
Advanced Research Questions
Q. How can researchers optimize the nitration and chlorination sequence in the synthesis of this compound to improve yield?
Answer:
- Order of Reactions : Chlorination before nitration often reduces side reactions. Nitro groups are meta-directing, influencing regioselectivity during subsequent chlorination .
- Catalytic Additives : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution. In one protocol, DMF as a catalyst improved chlorination efficiency by 15% .
- Temperature Gradients : Stepwise heating (40°C for nitration, 70°C for chlorination) minimizes decomposition. Monitor via TLC or in situ FTIR .
Q. What strategies are recommended for resolving contradictory data regarding the reactivity of this compound in cross-coupling reactions?
Answer:
- Control Experiments : Compare reactivity under inert (N₂/Ar) vs. aerobic conditions. Oxygen can inhibit palladium-catalyzed couplings .
- Substituent Effects : Use Hammett σ constants to predict electronic influences. The -CF₃ group (σₚ ≈ 0.54) may deactivate the ring, slowing Suzuki-Miyaura reactions .
- Advanced Characterization : Employ X-ray crystallography or DFT calculations to confirm steric/electronic barriers. Conflicting NMR data may arise from rotamers; variable-temperature studies can clarify .
Q. What computational chemistry approaches are suitable for predicting the electronic effects of substituents on this compound derivatives?
Answer:
- DFT Calculations : Use B3LYP/6-311+G(d,p) to model HOMO/LUMO energies and Fukui indices for predicting electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMF or THF) to assess reaction pathways. Compare with experimental kinetic data (e.g., ¹⁹F NMR kinetics) .
- QSAR Models : Correlate substituent parameters (σ, π) with bioactivity in medicinal chemistry applications (e.g., IC₅₀ values for enzyme inhibition) .
Q. Physical and Chemical Properties Table
Comparison with Similar Compounds
The following table compares 3-Chloro-5-nitrobenzotrifluoride with structurally and functionally related halogenated nitrobenzene derivatives. Key differences in substituent positions, electronic effects, and applications are highlighted.
Structural and Functional Analysis
A. Substituent Effects :
- Electron-Withdrawing Groups: The -CF₃ and -NO₂ groups in this compound create a strong electron-deficient aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. Comparatively, 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene (CAS 400-65-7) exhibits even higher reactivity due to dual chlorine substituents .
- Halogen Diversity : Bromine in 3-Bromo-5-fluoro-4-nitrobenzotrifluoride (CAS 1310914-30-7) allows for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the chlorine variant .
Properties
IUPAC Name |
1-chloro-3-nitro-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXCQTAELHSNAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988551 | |
Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68849-24-1 | |
Record name | 1-Chloro-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00988551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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